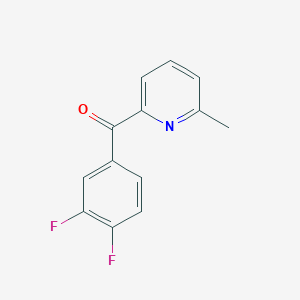

2-(3,4-Difluorobenzoyl)-6-methylpyridine

Overview

Description

2-(3,4-Difluorobenzoyl)-6-methylpyridine (DFBM), is a chemical compound belonging to the class of organic compounds known as pyridines. It is a colorless solid that is soluble in water and is used as an intermediate in the synthesis of organic compounds. DFBM has a wide range of scientific research applications and is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-cancer drugs.

Scientific Research Applications

Molecular Structure Studies

Researchers have utilized related compounds of 2-(3,4-Difluorobenzoyl)-6-methylpyridine, such as 2-amino-6-methylpyridine derivatives, to study molecular and crystal structures. For instance, the study of organic acid-base salts involving 2-amino-6-methylpyridinium with different benzoates revealed details about their crystalline structure and non-covalent interactions, highlighting the importance of such compounds in understanding crystal packing mechanisms (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).

Synthesis and Characterization of Derivatives

The synthesis of various derivatives involving molecules similar to this compound, like fluorine-containing pyridoquinazolinones and aminopyrido phenanthrolines, has been explored. These studies contribute to the development of new compounds with potential applications in materials science and pharmaceuticals (Nosova, Lipunova, Kodess, Vasil'eva, & Charushin, 2004); (Meier, Kotthaus, Stenzel, Girreser, Heber, & Clement, 2012).

Catalysis and Reaction Studies

Compounds related to this compound have been used to study catalytic processes. For example, the role of certain pyridine derivatives in the hydrodesulfurization and hydrodenitrogenation over various catalysts was investigated, providing insights into reaction mechanisms and catalyst design (Egorova & Prins, 2006).

Drugability and Solubility Studies

Some studies have focused on the drugability and solubility of compounds structurally similar to this compound. These investigations help in understanding the properties required for potential pharmaceutical applications (Meier et al., 2012).

Spin-Crossover and Magnetic Properties

Research into spin-crossover and magnetic properties of iron(II) complexes involving pyridine derivatives has been conducted. Such studies are significant for developing materials with unique magnetic properties, which can have applications in sensors and switches (Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, & Kojima, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The 3,4-difluorobenzoyl moiety is a common structural motif in many bioactive compounds . It’s possible that this moiety could interact with various biological targets, but without specific studies, it’s hard to say for sure.

Mode of Action

Again, without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can enhance the potency and selectivity of drug compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Fluorinated compounds often have improved metabolic stability, which can enhance their bioavailability . .

properties

IUPAC Name |

(3,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXESYJCCSKRVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)

![2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B1421630.png)

![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)

![1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1421638.png)